molecular formula C22H23N3O4 B2392268 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251551-53-7

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2392268
M. Wt: 393.443
InChI Key: JLVRIQBGLWHHDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzo[b][1,6]naphthyridinone core suggests a polycyclic structure with multiple rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The methoxy groups might be susceptible to reactions such as demethylation, while the acetamide group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Properties

Naphthyridine derivatives, including compounds structurally related to "2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide," have been extensively studied for their anticancer properties. A novel compound identified as 3u showed promising anticancer activity in the human malignant melanoma cell line A375 by inducing necroptosis at low concentrations and apoptosis at high concentrations. This compound's ability to regulate cell death pathways suggests its potential as a chemical substance for melanoma treatment (Kong et al., 2018). Additionally, a series of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides showed significant anticancer activity against the A549 lung cancer cell line, highlighting the dibenzo[b,h][1,6]naphthyridine scaffold's utility in future drug discovery and development of PDK1 inhibitors (Vennila et al., 2020).

Antimicrobial Evaluation

Research into naphthyridine derivatives has also explored their potential antimicrobial properties. Alkoxyphthalimide derivatives of naphthyridine were synthesized and screened for antibacterial and antifungal activities. The study found that these compounds displayed significant activity against microbial strains, suggesting their potential in developing new antimicrobial agents (Bhambi et al., 2009).

Synthesis and Characterization

The synthesis and characterization of naphthyridine derivatives have been subjects of interest, aiming at understanding their structure-activity relationships and developing more efficient synthetic routes. A study on novel annulated products from aminonaphthyridinones demonstrated the synthetic versatility of naphthyridine compounds and their potential for generating new heterocyclic systems with possible pharmacological activities (Deady & Devine, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent, researchers might look for ways to make its synthesis more efficient or environmentally friendly .

properties

IUPAC Name

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-14-7-8-17-15(11-14)22(27)16-12-25(10-9-18(16)23-17)13-21(26)24-19-5-3-4-6-20(19)29-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVRIQBGLWHHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide

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